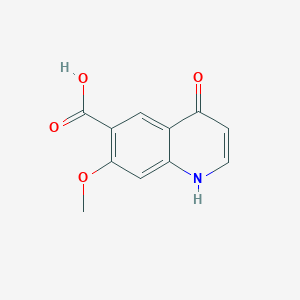

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-16-10-5-8-6(4-7(10)11(14)15)9(13)2-3-12-8/h2-5H,1H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSZYWVOSDXCACV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Introduction: The Significance of the Quinolone Scaffold

The quinolone and particularly the 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] These compounds exhibit a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[1][2] The substitution pattern on the quinolone ring system is crucial for modulating their pharmacological profile. Specifically, the presence of a methoxy group at the 7-position and a carboxylic acid at the 6-position, as seen in 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, is a feature found in several potent biologically active molecules. This guide provides a comprehensive overview of a primary synthetic pathway to this important molecule, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound can be approached through a convergent strategy, primarily relying on the well-established Gould-Jacobs reaction for the formation of the quinolone ring system.[3] Our retrosynthetic analysis identifies the key disconnection at the amide bond of the quinolone ring, leading back to a substituted aniline and a malonic acid derivative. The carboxylic acid at the 6-position is retrosynthetically derived from a methyl ester, which facilitates purification and is later hydrolyzed in the final step.

The overall synthetic strategy is outlined below:

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Aniline Intermediate

The synthesis of the crucial starting material, methyl 4-amino-2-methoxybenzoate, can be efficiently achieved via two primary routes.

Route A: Esterification of 4-amino-2-methoxybenzoic acid

This is a direct, one-step Fischer esterification.

Protocol 1: Synthesis of Methyl 4-amino-2-methoxybenzoate via Esterification

-

Suspend 4-amino-2-methoxybenzoic acid (1.0 eq.) in methanol (10-15 volumes) in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.2-0.3 eq.) dropwise.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC (e.g., 30% ethyl acetate in hexanes).

-

Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by recrystallization if necessary.

Route B: Reduction of Methyl 2-methoxy-4-nitrobenzoate

This route involves the reduction of a nitro group, which is often a high-yielding and clean reaction.

Protocol 2: Synthesis of Methyl 4-amino-2-methoxybenzoate via Nitro Reduction

-

In a suitable pressure vessel, dissolve methyl 2-methoxy-4-nitrobenzoate (1.0 eq.) in methanol.

-

Add 5% Pd/C catalyst (typically 5-10 mol%).

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for the next step.

Part 2: Formation of the Quinolone Precursor

The next key step is the condensation of the aniline with a suitable three-carbon electrophile. A common and effective method involves a Knoevenagel-type condensation with a derivative of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione).[4][5][6]

First, the synthesis of Meldrum's acid itself is a straightforward procedure.

Protocol 3: Synthesis of Meldrum's Acid

-

In a flask, combine malonic acid and acetone.

-

Add acetic anhydride and a catalytic amount of concentrated sulfuric acid.

-

Stir the mixture at a controlled temperature (e.g., 0-5 °C).

-

The product precipitates and can be collected by filtration.

The aniline is then reacted with a derivative of Meldrum's acid, which can be pre-formed or generated in situ. A common method involves reacting the aniline with the product of Meldrum's acid and an orthoformate.[7]

Protocol 4: Synthesis of Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate

-

In a round-bottom flask, dissolve Meldrum's acid (1.0 eq.) and trimethyl orthoformate (1.2 eq.) in ethanol.

-

Heat the mixture to reflux for 2 hours to form the methoxymethylene Meldrum's acid intermediate.

-

Add methyl 4-amino-2-methoxybenzoate (1.0 eq.) to the reaction mixture.

-

Continue to reflux for an additional 8 hours.

-

Cool the reaction mixture, and the product will precipitate.

-

Collect the solid by filtration and wash with cold ethanol to obtain the desired adduct.

Part 3: The Gould-Jacobs Cyclization

The core of this synthetic pathway is the Gould-Jacobs reaction, a thermal cyclization that forms the quinolone ring.[3] This reaction is typically carried out at high temperatures in an inert solvent.

Caption: The Gould-Jacobs cyclization step.

Protocol 5: Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate [8]

-

Suspend the aniline-Meldrum's acid adduct (from Protocol 4) in a high-boiling inert solvent such as Dowtherm A.

-

Heat the mixture to 180-190 °C. The starting material will dissolve, and the evolution of carbon dioxide will be observed.

-

Maintain this temperature for approximately 30 minutes.

-

Cool the reaction mixture. The product will precipitate upon cooling.

-

Add a non-polar solvent like ether to facilitate further precipitation and stir for 30 minutes.

-

Collect the solid product by filtration, wash with ether, and dry under vacuum.

| Parameter | Value | Reference |

| Starting Material | 5-((3-methoxy-4-methoxycarbonyl-anilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | [8] |

| Solvent | Dowtherm A | [8] |

| Temperature | 180-190 °C | [8] |

| Reaction Time | 30 minutes | [8] |

| Yield | ~80% | [8] |

Part 4: Final Hydrolysis to the Carboxylic Acid

The final step is the saponification of the methyl ester to the desired carboxylic acid.[9][10] This is typically achieved by heating with a base, followed by acidification.

Protocol 6: Synthesis of this compound

-

Suspend the methyl ester (from Protocol 5) in a mixture of methanol and a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3.

-

The carboxylic acid will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Comparative Analysis of Quinolone Synthesis Methods

While the Gould-Jacobs reaction is a robust method, other classical and modern approaches to the quinolone core exist. The choice of method often depends on the desired substitution pattern and available starting materials.

| Method | Starting Materials | Typical Temperature | Advantages | Disadvantages |

| Gould-Jacobs | Aniline, alkoxymethylenemalonate | >250 °C (conventional) | Good for 4-hydroxyquinolines | High temperatures, potential for side reactions[3] |

| Conrad-Limpach | Aniline, β-ketoester | ~250 °C | Access to different substitution patterns | Very high temperatures, often low yields without optimization[11] |

| Camps Cyclization | N-(2-acylaryl)amides | Varies (often base-catalyzed) | Good for 2- and 4-quinolones | Requires pre-functionalized anilines |

| Microwave-Assisted | Varies (often Gould-Jacobs reactants) | 250-300 °C | Drastically reduced reaction times, often higher yields | Requires specialized equipment |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved in good overall yield through a well-designed synthetic route. The key steps involve the preparation of a substituted aniline, its condensation with a Meldrum's acid derivative, a high-temperature Gould-Jacobs cyclization, and a final saponification. This guide provides a detailed, step-by-step methodology, offering researchers a solid foundation for the synthesis of this and related quinolone derivatives for applications in drug discovery and development.

References

-

Organic Syntheses Procedure. meldrum's acid. Available from: [Link]

-

Wikipedia. Meldrum's acid. Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

HETEROCYCLES. MELDRUM'S ACID IN ORGANIC SYNTHESIS. Available from: [Link]

-

ResearchGate. Synthesis of 2, 2-dimethyl-1, 3-dioxane-4, 6-dione catalyzed by iodine. Available from: [Link]

-

OperaChem. Saponification-Typical procedures. Available from: [Link]

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Available from: [Link]

-

PubChem. Methyl 4-(((2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl)amino)-2-methoxybenzoate. Available from: [Link]

- Quinolones for applications in medicinal chemistry: synthesis and structure. (2019). Quinolones for applications in medicinal chemistry: synthesis and structure.

-

PubChem. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Available from: [Link]

-

Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. Available from: [Link]

- Name Reactions in Organic Synthesis. Conrad-Limpach Reaction.

-

PubMed Central. Review of the chemistry and pharmacology of 7-Methyljugulone. Available from: [Link]

-

Master Organic Chemistry. Basic Hydrolysis of Esters - Saponification. Available from: [Link]

-

Journal of Population Therapeutics and Clinical Pharmacology. benign and proficient procedure for preparation of quinoline derivatives. Available from: [Link]

- Google Patents. Process for the hydrolysis of quinolone carboxylic esters.

-

ResearchGate. (PDF) Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. Available from: [Link]

-

YouTube. 374 BCH3023 Saponification of Esters. Available from: [Link]

-

National Institutes of Health. 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile. Available from: [Link]

-

PubMed Central. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. Available from: [Link]

-

PubMed. Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Available from: [Link]

-

PubMed Central. Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. Available from: [Link]

Sources

- 1. chim.it [chim.it]

- 2. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 6. Synthesis methods of 2,2-Dimethyl-1,3-dioxane-4,6-dione_Chemicalbook [chemicalbook.com]

- 7. 2-{4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methylamino]phenyl}acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

A Technical Guide to Novel Synthesis Methods for Quinoline Carboxylic Acid Derivatives

Abstract

Quinoline carboxylic acids represent a cornerstone scaffold in medicinal chemistry and materials science, with their derivatives exhibiting a wide array of biological activities and functional properties.[1][2] This in-depth technical guide provides a comprehensive overview of both classical and novel synthetic methodologies for the preparation of quinoline carboxylic acid derivatives. Authored from the perspective of a senior application scientist, this guide moves beyond a mere recitation of protocols to offer field-proven insights into the causality behind experimental choices, emphasizing reaction mechanisms, regioselectivity, and the impact of reaction conditions. We will explore foundational named reactions such as the Doebner, Pfitzinger, and Gould-Jacobs syntheses, and delve into modern advancements including green chemistry approaches, transition-metal-catalyzed C-H functionalization, and photocatalytic methods.[3][4][5][6] Detailed, step-by-step protocols for key transformations are provided, alongside comparative data tables and mechanistic diagrams to facilitate practical application and further innovation in the synthesis of this vital class of heterocyclic compounds.

Introduction: The Enduring Significance of the Quinoline Carboxylic Acid Moiety

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in drug discovery.[1][4] The incorporation of a carboxylic acid functional group, particularly at the 4-position, imparts unique physicochemical properties that are often crucial for biological activity.[7] This structural motif is a key component in numerous approved drugs, including antibacterial agents (e.g., nalidixic acid), anticancer therapeutics, and anti-inflammatory compounds.[8][9]

The synthetic accessibility and the potential for diverse functionalization of the quinoline carboxylic acid core make it a highly attractive target for medicinal chemists. Traditional synthetic routes, while foundational, often suffer from limitations such as harsh reaction conditions, low yields, and the use of toxic reagents.[2] Consequently, the development of novel, efficient, and sustainable synthetic methods remains a highly active area of research. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource on the synthesis of these vital compounds.

Foundational Synthetic Strategies: The Classics Revisited

A thorough understanding of the classical methods for quinoline carboxylic acid synthesis is essential, as they form the basis for many modern innovations.

The Doebner Reaction

First reported in 1887, the Doebner reaction is a cornerstone for the synthesis of quinoline-4-carboxylic acids.[3] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.[3][10]

Mechanism Insight: The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde, followed by a Michael-type addition of the enolate of pyruvic acid. Subsequent cyclization and dehydration/aromatization yield the quinoline-4-carboxylic acid product.

Causality in Experimental Choices: The choice of acid catalyst is critical. While traditional methods often employ strong mineral acids, modern protocols have explored milder and more environmentally friendly catalysts. The reaction conditions can be tuned to favor the desired product and minimize side reactions. A recent development involves a Doebner hydrogen-transfer reaction, which has shown improved yields for anilines with electron-withdrawing groups.[11]

The Pfitzinger Reaction

The Pfitzinger reaction provides a route to 2,3-disubstituted quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[10]

Mechanism Insight: The reaction is initiated by the base-catalyzed opening of the isatin ring to form an isatoic acid derivative. This intermediate then condenses with the carbonyl compound, followed by cyclization and decarboxylation to afford the final product.

Causality in Experimental Choices: The choice of base is crucial for the initial ring-opening of isatin. The nature of the carbonyl compound dictates the substitution pattern at the 2- and 3-positions of the quinoline ring. Microwave-assisted Pfitzinger reactions have been shown to significantly reduce reaction times and improve yields.[12]

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing 4-hydroxyquinolines, which can be further functionalized.[6][13] The process begins with the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization.[13][14]

Mechanism Insight: The initial step involves the formation of an anilinomethylenemalonate intermediate. Subsequent heating induces an intramolecular cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the 4-hydroxyquinoline.[6]

Causality in Experimental Choices: The high temperatures required for the cyclization step can be a limitation.[8] Microwave heating has been effectively employed to accelerate this step and improve yields.[15] The regioselectivity of the cyclization can be influenced by both steric and electronic factors of the aniline substituent.[8]

Modern and Greener Synthetic Approaches

Driven by the principles of sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient methods for quinoline carboxylic acid synthesis.[1][4][16]

Green Chemistry in Quinoline Synthesis

The paradigm shift towards green chemistry has led to the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize less hazardous substances.[16] Key strategies include:

-

Use of Greener Solvents: Replacing traditional volatile organic compounds with water, ethanol, or ionic liquids.[4][16]

-

Catalyst Innovation: Employing reusable solid acid catalysts, nanocatalysts, and biodegradable catalysts.[2][16][17]

-

Energy-Efficient Techniques: Utilizing microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption.[4][12]

A notable example is the use of p-toluenesulfonic acid (p-TSA) as an effective and environmentally benign catalyst in various quinoline syntheses.[16]

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation without the need for isolating intermediates. Several novel one-pot methods for the synthesis of quinoline-4-carboxylic acid derivatives have been reported, often utilizing efficient catalysts. For instance, a one-pot synthesis of 2-arylquinoline-4-carboxylic acids has been developed using a novel magnetic nanocatalyst, achieving high yields in short reaction times under solvent-free conditions.[18]

Friedländer Annulation

The Friedländer synthesis is a reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline derivative.[19][20] This method is known for its high atom economy.[1] Recent advancements have focused on the use of milder and more efficient catalysts, such as ceric ammonium nitrate (CAN), to promote the reaction at ambient temperatures.[21][22]

Mechanism of Friedländer Annulation

Caption: Mechanism of the Friedländer Annulation.

Cutting-Edge Synthetic Methodologies

The field of quinoline synthesis is continuously evolving, with novel methodologies offering unprecedented efficiency and control.

Transition-Metal-Catalyzed C-H Functionalization

Direct C-H bond functionalization has emerged as a powerful tool for the synthesis of complex molecules, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions.[23] Various transition metals, including palladium, rhodium, and iron, have been successfully employed to catalyze the regioselective C-H functionalization of quinolines and their N-oxides.[23][24][25] This strategy allows for the introduction of a wide range of functional groups at various positions of the quinoline ring, providing access to novel derivatives that would be difficult to synthesize using conventional methods.[23]

Workflow for C-H Functionalization

Caption: General workflow for C-H functionalization.

Photocatalysis in Quinoline Synthesis

Visible-light photocatalysis has gained significant attention as a green and sustainable synthetic tool.[26][27] This approach utilizes light energy to drive chemical reactions under mild conditions.[26][28] Photocatalytic methods have been successfully applied to the synthesis of quinolines through various reaction pathways, including the Povarov reaction.[28][29] A dual-catalyst system consisting of a photocatalyst and a proton reduction cocatalyst has been developed for the synthesis of quinolines from N-alkyl anilines, producing hydrogen gas as the only byproduct.[28]

Experimental Protocols

Protocol: One-Pot Synthesis of 2-Arylquinoline-4-Carboxylic Acids via a Modified Doebner Reaction

This protocol is adapted from a recent publication by Ghasemi et al. (2020) and utilizes a novel magnetic nanocatalyst.[18]

Materials:

-

1-Naphthylamine (1.0 mmol)

-

Substituted benzaldehyde (1.0 mmol)

-

Pyruvic acid (1.0 mmol)

-

Fe3O4@SiO2@(CH2)3-Urea-Thiazole Sulfonic Acid Chloride catalyst (as described in the original publication)

-

Ethanol (for washing)

Procedure:

-

In a round-bottom flask, combine 1-naphthylamine (1.0 mmol), the substituted benzaldehyde (1.0 mmol), pyruvic acid (1.0 mmol), and the catalyst.

-

Heat the reaction mixture at the optimized temperature (as determined in the original study, typically around 80-100 °C) with stirring for the specified time (e.g., 12-30 minutes).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol to the flask and separate the catalyst using an external magnet.

-

Wash the catalyst with ethanol and combine the organic layers.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford the desired 2-arylquinoline-4-carboxylic acid.

Protocol: CAN-Catalyzed Friedländer Annulation for the Synthesis of Polysubstituted Quinolines

This protocol is based on the work of Kumar et al. (2009) and offers a mild and efficient synthesis.[22]

Materials:

-

2-Aminoaryl ketone (1.0 mmol)

-

Carbonyl compound with a reactive α-methylene group (1.2 mmol)

-

Ceric ammonium nitrate (CAN) (10 mol%)

-

Ethanol or acetonitrile (solvent)

Procedure:

-

To a solution of the 2-aminoaryl ketone (1.0 mmol) and the carbonyl compound (1.2 mmol) in ethanol or acetonitrile, add CAN (10 mol%).

-

Stir the reaction mixture at ambient temperature for the required time (e.g., 45 minutes).[21]

-

Monitor the reaction progress by TLC.

-

After completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired polysubstituted quinoline.

Comparative Data of Synthetic Methods

| Method | Key Features | Advantages | Limitations |

| Doebner Reaction | Three-component reaction of aniline, aldehyde, and pyruvic acid.[3] | Direct synthesis of quinoline-4-carboxylic acids. | Can have limitations with electron-deficient anilines.[11] |

| Pfitzinger Reaction | Reaction of isatin with a carbonyl compound.[10] | Access to 2,3-disubstituted quinoline-4-carboxylic acids. | Requires strong basic conditions; limited isatin scope.[11] |

| Gould-Jacobs Reaction | Condensation of aniline with an ethoxymethylenemalonate ester.[6] | Versatile for 4-hydroxyquinoline synthesis. | Requires high temperatures for cyclization.[8] |

| Green Approaches | Use of eco-friendly solvents, catalysts, and energy sources.[16] | Sustainable, reduced waste, improved safety. | Catalyst development and optimization can be challenging. |

| C-H Functionalization | Direct functionalization of C-H bonds.[23] | High atom and step economy; access to novel derivatives. | Requires specific catalysts and directing groups; regioselectivity can be a challenge. |

| Photocatalysis | Use of light to drive reactions.[26] | Mild reaction conditions, green energy source. | Requires specialized equipment; catalyst stability can be an issue. |

Conclusion and Future Outlook

The synthesis of quinoline carboxylic acid derivatives continues to be a vibrant and evolving field of research. While classical methods remain valuable, the development of novel, more efficient, and sustainable synthetic strategies is paramount for advancing drug discovery and materials science. The increasing adoption of green chemistry principles, coupled with cutting-edge methodologies like C-H functionalization and photocatalysis, is paving the way for the creation of diverse libraries of quinoline-based compounds with enhanced properties and novel applications. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the synthetic toolkit available to researchers will undoubtedly continue to expand, enabling the design and synthesis of the next generation of innovative quinoline carboxylic acid derivatives.

References

- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).

-

Combes quinoline synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed. (n.d.). Retrieved from [Link]

-

Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of Quinolines: A Green Perspective | ACS Sustainable Chemistry & Engineering. (n.d.). Retrieved from [Link]

-

Doebner–Miller reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

-

A review on synthetic investigation for quinoline- recent green approaches. (n.d.). Retrieved from [Link]

-

Doebner-Miller Reaction - SynArchive. (n.d.). Retrieved from [Link]

-

Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. (2021, August 25). Retrieved from [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - Revues Scientifiques Marocaines. (2022, September 29). Retrieved from [Link]

-

Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions | Organic Letters. (2022, January 28). Retrieved from [Link]

-

Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. (n.d.). Retrieved from [Link]

-

Friedländer synthesis - Wikipedia. (n.d.). Retrieved from [Link]

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. (2009, December 11). Retrieved from [Link]

-

Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Photocatalytic Quinoline Production from Nitroaromatic Compounds - QuinoLight - - Dechema. (n.d.). Retrieved from [Link]

-

Friedlaender Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review | Abstract - JOCPR. (n.d.). Retrieved from [Link]

-

Quinoline - Wikipedia. (n.d.). Retrieved from [Link]

-

(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES - ResearchGate. (2022, September 30). Retrieved from [Link]

-

synthesis of quinoline derivatives and its applications | PPTX - Slideshare. (n.d.). Retrieved from [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES | Moroccan Journal of Heterocyclic Chemistry. (2022, October 4). Retrieved from [Link]

-

Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Photocatalytic Synthesis of Quinoline-Linked Covalent Organic Frameworks via Three-Component Povarov Reaction | ACS Materials Letters. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of quinolines: a review - RSC Publishing. (2014, April 17). Retrieved from [Link]

-

Combe's synthesis of quinoline || detailed mechanism - YouTube. (2024, March 18). Retrieved from [Link]

-

Photocatalytic Synthesis of Quinolines via Povarov Reaction under Oxidant-Free Conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. (n.d.). Retrieved from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H. (2025, January 28). Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (n.d.). Retrieved from [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis | The Journal of Organic Chemistry. (n.d.). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. (2020, June 2). Retrieved from [Link]

-

Synthesis of novel Quinoline Carboxylic acids from Anacardic acid - Der Pharma Chemica. (n.d.). Retrieved from [Link]

-

Gould-Jacobs Reaction. (n.d.). Retrieved from [Link]

-

Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules | Chemical Reviews. (n.d.). Retrieved from [Link]

-

AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Retrieved from [Link]

-

Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. iipseries.org [iipseries.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Quinoline - Wikipedia [en.wikipedia.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]

- 13. Gould-Jacobs Reaction [drugfuture.com]

- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 15. ablelab.eu [ablelab.eu]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 21. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. dechema.de [dechema.de]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pubs.acs.org [pubs.acs.org]

- 29. researchgate.net [researchgate.net]

Biological activity of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

An In-Depth Technical Guide to the Biological Activity of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated biological activities of this compound, a member of the quinolone class of compounds. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes findings from structurally related analogs to project its potential as an antibacterial and anticancer agent. The guide delves into the established mechanisms of action for quinolones, details robust experimental protocols for evaluating biological activity, and discusses the influence of key structural motifs on therapeutic efficacy. This analysis serves as a foundational resource for researchers initiating studies on this compound and as a strategic tool for professionals in drug discovery and development.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural products with a broad spectrum of biological activities.[1] Since the discovery of nalidixic acid in 1962, the 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety, in particular, has been a cornerstone of antibacterial drug development.[2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its pharmacological properties. This has led to the exploration of quinoline derivatives beyond their antibacterial origins, with significant research demonstrating their potential as anticancer, antiviral, and anti-inflammatory agents.[3]

This compound incorporates several key structural features that suggest significant biological potential. The 4-oxo-quinoline core is essential for the primary mechanism of antibacterial action, while the methoxy and carboxylic acid functional groups can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will explore the anticipated biological activities of this compound based on established principles of quinolone pharmacology and research on closely related analogs.

Projected Antibacterial Activity

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.

-

DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve the torsional stress that accumulates ahead of the replication fork.

-

Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the primary target. It is responsible for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.

Quinolones bind to the enzyme-DNA complex, stabilizing a transient double-stranded break in the DNA. This ternary complex blocks the progression of the replication fork, leading to the accumulation of lethal double-stranded DNA breaks and ultimately, cell death.[3]

Diagram of the Quinolone Mechanism of Action

Caption: Mechanism of quinolone antibacterial action.

Anticipated Antibacterial Spectrum and Potency

Table 1: Representative MIC Values for Quinolone Derivatives Against Common Pathogens

| Bacterial Strain | Quinolone Derivative Example | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Ciprofloxacin | 0.12 - 2 | [4] |

| Escherichia coli | Norfloxacin | 0.03 - 0.5 | [5] |

| Pseudomonas aeruginosa | Levofloxacin | 0.5 - 4 | [5] |

| Streptococcus pneumoniae | Moxifloxacin | 0.12 - 0.25 | [5] |

It is anticipated that this compound will exhibit activity against a range of common bacterial pathogens. The precise potency will depend on factors such as its affinity for the target enzymes and its ability to permeate the bacterial cell wall.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and widely used technique for determining MIC values.

Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Step-by-Step Protocol:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Alternatively, the optical density at 600 nm (OD600) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a certain percentage (e.g., 90%) of bacterial growth compared to the positive control.

-

Projected Anticancer Activity

Mechanism of Action: Targeting Eukaryotic Topoisomerases and Other Pathways

The anticancer potential of quinolone derivatives is often attributed to their ability to inhibit mammalian topoisomerase II, an enzyme that shares homology with bacterial DNA gyrase and topoisomerase IV.[3] By stabilizing the topoisomerase II-DNA cleavage complex, these compounds can induce lethal DNA damage in rapidly proliferating cancer cells.

Beyond topoisomerase inhibition, quinoline derivatives have been shown to exert their anticancer effects through various other mechanisms, including:

-

Induction of Apoptosis: Triggering programmed cell death through intrinsic and extrinsic pathways.

-

Cell Cycle Arrest: Halting the progression of the cell cycle at specific checkpoints, preventing cancer cell proliferation.

-

Inhibition of Angiogenesis: Preventing the formation of new blood vessels that supply nutrients to tumors.

-

Modulation of Signaling Pathways: Interfering with key signaling cascades involved in cancer cell growth and survival.

Anticipated Cytotoxicity and Therapeutic Potential

Numerous studies have demonstrated the potent in vitro anticancer activity of 4-oxo-1,4-dihydroquinoline derivatives against a variety of human cancer cell lines. For instance, certain 4-oxoquinoline-3-carboxamide derivatives have exhibited significant cytotoxicity against gastric cancer cell lines.[3] The specific substitutions on the quinoline ring play a crucial role in determining the anticancer potency and selectivity. The 7-methoxy group in the target compound could potentially enhance its anticancer activity, as methoxy substitutions on aromatic rings are often found in potent anticancer agents.

Table 2: Representative IC50 Values for Quinolone Derivatives Against Human Cancer Cell Lines

| Cancer Cell Line | Quinolone Derivative Example | IC50 (µM) | Reference |

| MCF-7 (Breast) | 4-Oxoquinoline-3-carboxamide derivative | 5.2 | [3] |

| HCT116 (Colon) | 4-Oxoquinoline-3-carboxamide derivative | 8.7 | [3] |

| A549 (Lung) | 4-Oxoquinoline-3-carboxamide derivative | 12.3 | [3] |

| PC-3 (Prostate) | 4-Oxoquinoline-3-carboxamide derivative | 9.5 | [3] |

Based on the available literature, it is plausible that this compound will demonstrate cytotoxic effects against various cancer cell lines, with IC50 values potentially in the low micromolar range.

Experimental Protocol: Determination of Cytotoxicity (IC50) using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow for MTT Assay

Sources

- 1. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 2. Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

An In-depth Technical Guide on the Mechanism of Action of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolone class of compounds has long been a cornerstone of antimicrobial therapy, renowned for their potent bactericidal activity. 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid belongs to this important family of synthetic antibacterial agents. Its core structure, a 4-oxo-1,4-dihydroquinoline, is the key pharmacophore responsible for its biological activity. This guide provides a comprehensive overview of the putative mechanism of action of this compound, grounded in the established understanding of quinolone antibacterial agents. Furthermore, it outlines a rigorous experimental framework to validate its specific molecular interactions and cellular effects, empowering researchers to thoroughly investigate its therapeutic potential.

Core Tenets of Quinolone Mechanism of Action

Quinolone antibiotics exert their bactericidal effects by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2] These enzymes are essential for bacterial DNA replication, repair, and recombination, making them ideal targets for antimicrobial intervention.[3][4][5] The fundamental mechanism involves the stabilization of a ternary complex consisting of the enzyme, the DNA substrate, and the quinolone molecule.[6][7] This stabilization prevents the re-ligation of the DNA strands that have been cleaved by the topoisomerase, leading to an accumulation of double-strand breaks, the induction of the SOS response, and ultimately, cell death.[6][7]

Hypothesized Mechanism of Action of this compound

The chemical structure of this compound suggests a mechanism of action consistent with other quinolone derivatives. The 4-oxo and 6-carboxylic acid moieties are critical for its activity, likely involved in chelating magnesium ions and interacting with the amino acid residues within the active site of the target topoisomerases.[3] The 7-methoxy group, while not as commonly studied as the fluoro or piperazinyl groups at this position, may influence the compound's potency, target selectivity, and pharmacokinetic properties.

Proposed Molecular Interactions:

-

Primary Targets: DNA Gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria).

-

Binding Mode: The planar quinolone ring is hypothesized to intercalate into the cleaved DNA, while the 4-oxo and 6-carboxylic acid groups coordinate with a magnesium ion and form hydrogen bonds with key amino acid residues in the enzyme's active site, such as Serine and Aspartic acid.[3]

-

Role of the 7-Methoxy Group: This substituent may enhance binding affinity through hydrophobic or steric interactions within a specific sub-pocket of the enzyme. It could also modulate the compound's solubility, cell permeability, and metabolic stability, thereby influencing its overall antibacterial efficacy.

Experimental Validation of the Mechanism of Action

To rigorously elucidate the mechanism of action of this compound, a multi-pronged experimental approach is essential. The following sections detail the key experimental workflows.

I. In Vitro Enzyme Inhibition Assays

The initial step is to confirm the direct inhibition of the primary molecular targets, DNA gyrase and topoisomerase IV.

A. DNA Gyrase Supercoiling Inhibition Assay

This assay assesses the ability of the compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.[8]

Experimental Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, assay buffer (containing ATP and MgCl2), and varying concentrations of this compound (or DMSO as a vehicle control).

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for the supercoiling reaction to proceed.

-

Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

-

Visualization and Quantification: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The amount of supercoiled DNA will decrease with increasing concentrations of an effective inhibitor. Quantify the band intensities to determine the IC50 value.

B. Topoisomerase IV Decatenation Assay

This assay measures the inhibition of topoisomerase IV's ability to separate catenated (interlinked) DNA circles into individual monomers.[9][10]

Experimental Protocol:

-

Reaction Components: Combine kinetoplast DNA (kDNA), a network of interlinked minicircles, with Staphylococcus aureus topoisomerase IV, assay buffer, ATP, and a dilution series of the test compound.

-

Enzymatic Reaction: Incubate the mixture at 37°C for 30 minutes.

-

Stopping the Reaction: Terminate the reaction with a stop buffer.

-

Gel Electrophoresis: Resolve the reaction products on a 1% agarose gel. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.

-

Data Analysis: Visualize the gel and quantify the amount of decatenated DNA to calculate the IC50 value for the inhibition of topoisomerase IV.[10]

Table 1: Hypothetical IC50 Values for Enzyme Inhibition

| Target Enzyme | This compound (µM) | Ciprofloxacin (µM) (Control) |

| E. coli DNA Gyrase | [Expected Value] | [Known Value] |

| S. aureus Topoisomerase IV | [Expected Value] | [Known Value] |

II. Cellular Activity and Target Engagement

Following in vitro confirmation, it is crucial to assess the compound's activity in a cellular context and verify its engagement with the intended targets within the cell.

A. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol:

-

Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacterial strains.

-

Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with a standardized bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Reading: Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.[10]

B. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in intact cells.[11][12][13][14] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Protocol:

-

Cell Treatment: Treat intact bacterial cells with either the test compound or a vehicle control.

-

Heating: Heat aliquots of the treated cells to a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Detect the amount of soluble target protein (DNA gyrase or topoisomerase IV) in each sample using Western blotting or other sensitive protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Visualizing the Mechanism and Workflow

Diagram 1: Hypothesized Mechanism of Action

Caption: Inhibition of bacterial DNA replication pathway.

Diagram 2: Experimental Validation Workflow

Caption: A two-phase experimental workflow.

Conclusion

The proposed mechanism of action for this compound is rooted in the well-established activity of the quinolone class of antibiotics. By targeting bacterial DNA gyrase and topoisomerase IV, this compound is expected to induce lethal DNA damage in susceptible bacteria. The comprehensive experimental plan outlined in this guide provides a robust framework for validating this hypothesis, from direct enzyme inhibition to target engagement in a cellular environment. The successful execution of these studies will be instrumental in defining the therapeutic potential of this compound and guiding its further development as a novel antibacterial agent.

References

-

Almqvist, H., Axelsson, H., Jafari, R., Dan, C., Mateus, A., Haraldsson, M., Larsson, A., Molina, D. M., Artursson, P., Lundbäck, T., & Nordlund, P. (2016). CETSA simplifies experimental cell biology. Nature Methods, 13(3), 209–210. [Link]

-

Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84–87. [Link]

-

Savitski, M. M., Reinhard, F. B. M., Franken, H., Werner, T., Savitski, M. F., Eberhard, D., Molina, D. M., Jafari, R., Dovega, R. B., Klaeger, S., & Kuster, B. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science, 346(6205), 1255784. [Link]

-

SciLifeLab. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]

-

Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved January 5, 2026, from [Link]

-

El-Sayed, M. A. A. (2012). Nonclassical Biological Activities of Quinolone Derivatives. Journal of Pharmacy & Pharmaceutical Sciences, 15(1), 52-72. [Link]

-

Maxwell, A. (2008). Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. In Infectious Disease and Pharmacology (pp. 135-150). Humana Press. [Link]

-

Hiasa, H. (2002). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Medicine, 72, 135-150. [Link]

-

Bush, N. G., Diez-Santos, I., & Gore, J. (2020). Mechanism of Quinolone Action and Resistance. Biophysical Journal, 118(3), 1-2. [Link]

-

Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved January 5, 2026, from [Link]

-

ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. Retrieved January 5, 2026, from [Link]

-

Bush, N. G., & Maxwell, A. (2019). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(1), 5. [Link]

-

El-Sayed, N. F., Abdel-Aziz, M., & El-Azab, A. S. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4165. [Link]

-

Digiorgio, C., & Vigneron, J. (2010). Quinolones: from antibiotics to autoinducers. FEMS Microbiology Reviews, 34(5), 747-764. [Link]

-

Sharma, P. C., & Kumar, R. (2020). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 25(19), 4474. [Link]

Sources

- 1. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance [mdpi.com]

- 2. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 5. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 7. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. drugtargetreview.com [drugtargetreview.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid structure and properties

An In-Depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. We will delve into its core structure, physicochemical properties, established synthesis protocols, and its pivotal role as a synthetic intermediate. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound.

Core Molecular Structure and Physicochemical Profile

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds characterized by a bicyclic structure composed of a benzene ring fused to a pyridine ring.[1] The specific substitutions—a methoxy group at position 7, a carboxylic acid at position 6, and a ketone at position 4 (which exists in tautomeric equilibrium with a hydroxyl group, hence the "4-hydroxy" synonym)—define its chemical reactivity and biological potential.[2]

The compound's physicochemical properties are critical for predicting its behavior in both chemical reactions and biological systems. These computed properties provide a foundational dataset for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉NO₄ | PubChem[2] |

| Molecular Weight | 219.19 g/mol | PubChem[2] |

| Exact Mass | 219.05315777 Da | PubChem[2] |

| XLogP3 | 1.1 | PubChem[2] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[2] |

| Polar Surface Area | 75.6 Ų | PubChem[2] |

| CAS Number | 417721-34-7 | PubChem[2] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is often achieved via its methyl ester precursor, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. This multi-step process involves a critical thermal cyclization reaction, a common strategy for constructing the quinoline core.

Field-Proven Protocol: Synthesis of the Methyl Ester Intermediate

This protocol is adapted from established procedures for synthesizing the direct precursor to the title compound.[3] The key is a thermally induced cyclization.

Expertise & Causality: The choice of Dowtherm A as the solvent is critical. It is a high-boiling point heat transfer fluid, which allows the reaction to reach the high temperatures (180-190 °C) necessary to drive the intramolecular cyclization and subsequent elimination of acetone and carbon dioxide from the Meldrum's acid-derived starting material. This is a variation of the Gould-Jacobs reaction, a classic method for quinoline synthesis.

Step-by-Step Methodology:

-

Reaction Setup: Suspend 10 g (29.8 mmol) of 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4, 6-dione) in 125 mL of DOWTHERM A in a suitable reaction vessel equipped with a condenser and temperature probe.

-

Heating: Heat the suspension to 180-190 °C over a period of 30 minutes. The starting material will dissolve around 100°C, and gas evolution (carbon dioxide) will become apparent at approximately 180°C.[3]

-

Reaction Maintenance: Maintain the reaction temperature for an additional 30 minutes to ensure the cyclization goes to completion.

-

Product Precipitation: Stop the heating and allow the mixture to cool. The desired product, Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate, will begin to precipitate from the solution as it cools.[3]

-

Isolation: Once the mixture has cooled to 40°C, add ether to facilitate complete precipitation and stir for 30 minutes.

-

Purification: Collect the solid product by filtration. Wash the collected solid with ether to remove residual Dowtherm A and dry under a vacuum. This procedure typically yields around 5.56 g (80% yield) of the methyl ester.[3]

-

Hydrolysis to Carboxylic Acid (Conceptual Next Step): To obtain the final title compound, the isolated methyl ester would undergo a standard saponification reaction. This involves refluxing the ester with a base (e.g., sodium hydroxide) in a suitable solvent (e.g., methanol/water mixture), followed by acidification (e.g., with HCl) to precipitate the final carboxylic acid product.

Trustworthiness: Self-Validating System & Characterization

The integrity of the synthesis is confirmed through standard analytical techniques. For the methyl ester intermediate, the structure is confirmed by ¹H NMR and Mass Spectrometry.

-

¹H NMR Spectroscopy (in DMSO-d6): Key signals confirming the structure include singlets for the two methyl groups (ester and ether) around δ 3.80 and 3.85 ppm, and characteristic peaks for the protons on the quinoline ring system.[3]

-

Mass Spectrometry (MS-ESI): The expected molecular ion peak [MH]+ at m/z 234 confirms the mass of the methyl ester product.[3]

These analytical checks are non-negotiable for validating the identity and purity of the synthesized compound before proceeding to the next step or application.

Biological Significance and Role in Drug Development

While quinoline derivatives as a class are known to exhibit a wide range of biological activities including antimicrobial and anti-inflammatory properties, this compound and its ester are most notable as advanced intermediates in the synthesis of targeted cancer therapies.[1]

Specifically, this molecule is a crucial building block in the manufacturing of Lenvatinib . Lenvatinib is a multi-kinase inhibitor used in the treatment of certain types of thyroid cancer, liver cancer, and kidney cancer. The topic compound is sometimes referred to as "Lenvatinib Impurity 28" or "Lenvatinib Intermediate 3," which highlights its direct connection to this important pharmaceutical agent.[3][4] Its precise structure is essential for the correct assembly of the final, complex drug molecule. Therefore, the synthesis and purification of this intermediate are subject to rigorous quality control in a pharmaceutical manufacturing setting.

Conclusion

This compound is more than a mere laboratory chemical; it is a high-value synthetic intermediate with a defined role in the production of life-saving therapeutics. A thorough understanding of its structure, properties, and synthesis is essential for chemists and researchers in the pharmaceutical industry. The methodologies described herein, grounded in established chemical principles, provide a reliable framework for the synthesis and validation of this important quinoline derivative.

References

-

This compound | C11H9NO4 . PubChem, National Center for Biotechnology Information. [Link]

-

CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate . Molekula. [Link]

-

Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 . PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. CAS 205448-65-3: Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quin… [cymitquimica.com]

- 2. This compound | C11H9NO4 | CID 22936439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]

- 4. Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate | C12H11NO4 | CID 22646623 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid: Synthesis, History, and Biological Significance

This guide provides a comprehensive technical overview of 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid, a key heterocyclic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its synthesis, historical context, and known biological relevance, grounding all information in established scientific principles and methodologies.

Introduction: The Quinolone Scaffold and the Significance of this compound

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] The discovery of nalidixic acid in 1962, the first quinolone antibacterial, marked the dawn of a new era in antimicrobial therapy.[2] These compounds exert their therapeutic effects by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[2]

This compound is a significant derivative within this class. While not a frontline therapeutic itself, it serves as a crucial intermediate in the synthesis of more complex and potent pharmaceutical agents, particularly advanced fluoroquinolone antibiotics.[3] Its specific substitution pattern, featuring a methoxy group at the 7-position and a carboxylic acid at the 6-position, provides a versatile platform for further chemical modification to enhance antibacterial potency, spectrum, and pharmacokinetic properties.[4]

This guide will elucidate the synthetic pathways to this important molecule, trace its origins within the broader history of quinolone discovery, and discuss its role and potential in the landscape of medicinal chemistry.

The Genesis of a Scaffold: Discovery and Historical Context

The story of quinolone antibiotics begins serendipitously in the early 1960s. During the commercial synthesis of the antimalarial drug chloroquine, a byproduct, 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was isolated and found to possess antibacterial activity.[4] This discovery, spearheaded by George Lesher and his colleagues, served as the foundational lead structure for the development of new antibacterial agents.[5] Subsequent structural modifications led to the synthesis of nalidixic acid, a 1,8-naphthyridine derivative, which became the first clinically used quinolone antibiotic.[4]

The development of the quinolone class has since progressed through several generations, with key structural modifications enhancing their antibacterial spectrum and potency. A pivotal advancement was the introduction of a fluorine atom at the 6-position and a piperazinyl group at the 7-position, leading to the highly successful fluoroquinolones.[2]

While the specific discovery of this compound is not as prominently documented as the first-generation quinolones, its emergence is intrinsically linked to the ongoing exploration and functionalization of the quinolone core for the development of new and improved antibiotics. It represents a rationally designed intermediate, leveraging the established structure-activity relationships of quinolones to create novel therapeutic candidates.

Synthesis and Characterization: A Methodical Approach

The synthesis of this compound is most effectively achieved through a multi-step process, typically commencing with the Gould-Jacobs reaction to construct the core quinolone ring system.[6] This is followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.

The Gould-Jacobs Reaction: Building the Quinolone Core

The Gould-Jacobs reaction, first reported in 1939, is a robust and versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[6] The reaction proceeds through a condensation followed by a thermal cyclization.[6]

A general workflow for the Gould-Jacobs synthesis is as follows:

Caption: Generalized workflow of the Gould-Jacobs reaction.

For the synthesis of the methyl ester of the target compound, a modified approach is often employed, as detailed in the following experimental protocol.

Experimental Protocol: Synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

This protocol outlines a general procedure for the synthesis of the methyl ester intermediate.

Step 1: Cyclization

-

Suspend 5-((3-methoxy-4-methoxycarbonyloxyanilino)methylene-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g, 29.8 mmol) in DOWTHERM A (125 ml).

-

Heat the suspension to 180-190 °C over a period of 30 minutes. The starting material will dissolve at approximately 100 °C, and carbon dioxide evolution will commence at around 180 °C.

-

Maintain the temperature for an additional 30 minutes.

-

Allow the reaction mixture to cool. The product will gradually precipitate.

-

Once the temperature reaches 40 °C, add diethyl ether and stir the mixture for 30 minutes.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum. This yields methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.[7]

Step 2: Hydrolysis to this compound

A standard procedure for the hydrolysis of the methyl ester to the corresponding carboxylic acid involves saponification.

-

Suspend the methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate in an aqueous solution of sodium hydroxide (e.g., 1-2 M).

-

Heat the mixture to reflux and monitor the reaction by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry to obtain this compound.

Characterization Data

The structural integrity of the synthesized compounds is confirmed through various analytical techniques.

| Compound | Molecular Formula | Molecular Weight | 1H NMR (DMSO-d6, δ ppm) | MS (ESI) |

| Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | C12H11NO4 | 233.22 g/mol | 3.80 (s, 3H), 3.85 (s, 3H), 5.95 (d, 1H), 7.00 (s, 1H), 7.85 (d, 1H), 8.40 (s, 1H), 11.6 (br s, 1H)[7] | m/z 234 [M+H]+[7] |

| This compound | C11H9NO4 | 219.19 g/mol | Data not available in the provided search results. | Data not available in the provided search results. |

Biological Activity and Mechanism of Action

As previously mentioned, this compound is primarily utilized as a key intermediate in the synthesis of more complex antibacterial agents.[3] Its intrinsic biological activity is not extensively documented in publicly available literature. However, the broader class of quinolone carboxylic acids is well-known for its potent antibacterial properties.

The mechanism of action of quinolone antibiotics involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2]

Caption: Simplified mechanism of action of quinolone antibiotics.

These enzymes are crucial for maintaining the proper topology of bacterial DNA during replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[2]

The specific substituents on the quinolone ring, such as the methoxy group at the 7-position in the title compound, can influence the molecule's affinity for these target enzymes and its overall antibacterial spectrum and potency.[4]

Conclusion and Future Perspectives

This compound stands as a testament to the enduring importance of the quinolone scaffold in medicinal chemistry. Its synthesis, primarily through the Gould-Jacobs reaction, provides a reliable route to a key building block for the development of advanced antibacterial agents. While its own biological activity is not its primary feature, its role as a versatile intermediate underscores the continuous efforts to refine and enhance the therapeutic potential of the quinolone class of drugs. Future research will likely continue to leverage this and similar intermediates to design novel antibiotics that can combat the growing challenge of antimicrobial resistance.

References

- Sheehan, S., & Chew, H. (2003). The history of quinolones. In The Quinolones (pp. 1-13). Academic Press.

-

[Author, Year]. [Article Title]. Yakugaku Zasshi, , [Pages].

-

[Author, Year]. Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, , [Pages].

-

[Author, Year]. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, , [Pages].

-

[Author, Year]. Origins of the Quinolone Class of Antibacterials. ACS Medicinal Chemistry Letters, , [Pages].

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 7-Methoxy-4-Oxo-1,4-Dihydroquinoline-6-Carbonitrile. Retrieved from [Link]

-

[Author, Year]. Exploiting the Anticancer, Antimicrobial and Antiviral Potential of Naphthoquinone Derivatives: Recent Advances and Future Prospects. Molecules, , [Pages].

- [Author, Year]. 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. U.S.

-

Pharmaffiliates. (n.d.). Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate. Retrieved from [Link]

-

[Author, Year]. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, , [Pages].

- [Author, Year]. Gould–Jacobs reaction. Request PDF.

- European Patent Office. (n.d.).

-

[Author, Year]. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, , [Pages].

-

[Author, Year]. Structure-activity Relationships of Antibacterial 6,7- And 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic Acids. Journal of Medicinal Chemistry, , [Pages].

-

[Author, Year]. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, , [Pages].

- Google Patents. (n.d.). Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. CN112500341A.

- [Author, Year]. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.

Sources

- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 2. [The history of the development and changes of quinolone antibacterial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Methoxy-4-Oxo-1,4-Dihydroquinoline-6-Carbonitrile [myskinrecipes.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 7. Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | 205448-65-3 [chemicalbook.com]

Harnessing the Quinoline Carboxylic Acid Scaffold: A Strategic Guide to Unlocking Novel Therapeutic Targets

An In-Depth Technical Guide for Researchers

Abstract